molecular formula C22H28N4O4S B2466486 N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 893925-60-5

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2466486
CAS No.: 893925-60-5
M. Wt: 444.55
InChI Key: RHOMFDRMFMJQPH-UHFFFAOYSA-N
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Description

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H28N4O4S and its molecular weight is 444.55. The purity is usually 95%.
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Biological Activity

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential therapeutic applications. Its unique thieno-pyrazole structure and various functional groups suggest a rich profile of biological activities. This article reviews the existing literature on its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.

Structural Characteristics

The compound features:

  • Thieno[3,4-c]pyrazole core : Known for diverse biological activities.
  • tert-butyl group : Enhances lipophilicity and potential bioavailability.
  • Carboxamide moiety : Implicated in various pharmacological effects.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Cell Line Studies : A study on structurally related compounds showed activity against colon carcinoma HCT-116 with an IC50 value of 6.2 μM and against breast cancer T47D cells with IC50 values of 43.4 μM and 27.3 μM for two different compounds .
  • Mechanisms of Action : The pyrazole derivatives may induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

The thieno-pyrazole derivatives have also demonstrated antimicrobial properties:

  • Bacterial Inhibition : Similar compounds have shown antibacterial activity against various pathogens. For example, benzothioate derivatives exhibited good antibacterial activity compared to standard treatments like chloramphenicol .
  • Fungal Activity : Compounds with similar structures have shown antifungal effects against Fusarium oxysporum, suggesting that this compound may also possess such activity.

Case Studies

  • Study on Anticancer Properties :
    • A novel compound from a drug library screening was identified to exhibit selective cytotoxicity in multicellular spheroids. This suggests that the compound may retain efficacy in more physiologically relevant models, which is crucial for anticancer drug development .
  • Antimicrobial Efficacy :
    • Research on related thieno-pyrazole compounds indicated significant activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL .

Research Findings

The biological activities of this compound can be summarized as follows:

Activity TypeObserved EffectReference
AnticancerIC50 = 6.2 μM (HCT116)
IC50 = 27.3 μM (T47D)
AntibacterialActive against multiple strains
AntifungalEffective against Fusarium

Properties

IUPAC Name

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-13-6-7-16(8-14(13)2)25-10-15(9-19(25)27)21(28)23-20-17-11-31(29,30)12-18(17)24-26(20)22(3,4)5/h6-8,15H,9-12H2,1-5H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOMFDRMFMJQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=C4CS(=O)(=O)CC4=NN3C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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